molecular formula C16H16N6O3S B2566463 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034429-81-5

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2566463
CAS No.: 2034429-81-5
M. Wt: 372.4
InChI Key: JTUXDGFNRQKZPE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a triazole ring, a sulfonyl group, and an azetidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Imidazole, for instance, is a five-membered heterocyclic moiety that contains two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Imidazole Derivatives

Imidazole derivatives, particularly those containing β-lactam rings, are synthesized for their biological activities. For instance, the synthesis of new imidazole derivatives containing the β-lactam ring has been explored due to their potential pharmaceutical applications, including antimicrobial and anticancer activities. This research highlights the significance of imidazole derivatives in drug development and their synthetic pathways (Askar, Ali, & Al-Mouamin, 2016).

Azetidinone Compounds

Azetidinone derivatives are studied for their biological and chemical properties. Studies related to β-lactam synthesis showcase the versatility of azetidinones in organic synthesis, particularly in the context of exchanging tritylthio and methylthio groups in protected alkyl acrylates. These transformations underpin the utility of azetidinones in synthetic organic chemistry and the potential for creating bioactive molecules (Hoppe & Kloft, 1980).

Triazolyl Methanones

The synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives, including those containing the arylthio/sulfinyl/sulfonyl group, have been investigated. These compounds exhibit favorable herbicidal and insecticidal activities, illustrating the potential of triazolyl methanones in agrochemical research (Wang et al., 2015).

Future Directions

The future directions for this compound would depend on its specific applications. Given the wide range of activities exhibited by imidazole derivatives, there could be potential for further exploration in various fields .

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-20-8-7-17-16(20)26(24,25)13-10-21(11-13)15(23)14-9-18-22(19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXDGFNRQKZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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